molecular formula C18H13Cl2N5O B14962813 N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14962813
M. Wt: 386.2 g/mol
InChI Key: NWEJQYXOEJHCKK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. Its structure comprises a triazine ring substituted with a dichlorophenyl group and a methyl-benzofuran moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a dehydrating agent to form the intermediate. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanamine
  • (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
  • (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

Uniqueness

N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine stands out due to its unique triazine core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or unique chemical transformations are required.

Properties

Molecular Formula

C18H13Cl2N5O

Molecular Weight

386.2 g/mol

IUPAC Name

2-N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H13Cl2N5O/c1-9-11-4-2-3-5-14(11)26-15(9)16-23-17(21)25-18(24-16)22-10-6-7-12(19)13(20)8-10/h2-8H,1H3,(H3,21,22,23,24,25)

InChI Key

NWEJQYXOEJHCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)N

Origin of Product

United States

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